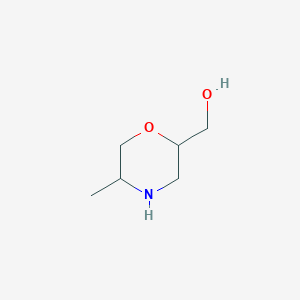

(5-Methylmorpholin-2-yl)methanol

CAS No.: 1394040-71-1

Cat. No.: VC2882548

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394040-71-1 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | (5-methylmorpholin-2-yl)methanol |

| Standard InChI | InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3 |

| Standard InChI Key | LXFMWDJIAVDCQU-UHFFFAOYSA-N |

| SMILES | CC1COC(CN1)CO |

| Canonical SMILES | CC1COC(CN1)CO |

Introduction

(5-Methylmorpholin-2-yl)methanol is an organic compound that belongs to the morpholine family, which is a class of heterocyclic amines. Morpholines are known for their versatility in various chemical applications, including pharmaceuticals and organic synthesis. This compound, in particular, has a molecular formula of C6H13NO2 and a molecular weight of approximately 131.17 g/mol, similar to its stereoisomers like ((2S,5R)-5-Methylmorpholin-2-yl)methanol and ((2R,5S)-5-Methylmorpholin-2-yl)methanol .

Synthesis and Applications

The synthesis of (5-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the methyl and hydroxymethyl groups. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where morpholine derivatives are used in drug development.

Stereoisomers

(5-Methylmorpholin-2-yl)methanol has several stereoisomers, including ((2S,5R)-5-Methylmorpholin-2-yl)methanol and ((2R,5S)-5-Methylmorpholin-2-yl)methanol. These isomers differ in their stereochemistry at the 2 and 5 positions of the morpholine ring.

| Stereoisomer | CAS Number | Molecular Weight |

|---|---|---|

| ((2S,5R)-5-Methylmorpholin-2-yl)methanol | 1227999-71-4 | 131.17 g/mol |

| ((2R,5S)-5-Methylmorpholin-2-yl)methanol | 2307735-86-8 | 131.17 g/mol |

Safety and Handling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume